2-bromo-N-(4-ethoxyphenyl)propanamide
Description
Contextualization of Amide Functionalities in Advanced Organic Synthesis
The amide bond is one of the most fundamental and prevalent functional groups in organic and biological chemistry, forming the backbone of proteins and finding use in a vast array of pharmaceuticals and polymers. In advanced organic synthesis, the development of novel methods for the formation and functionalization of amide bonds remains an active area of research. The versatility of the amide group allows for the fine-tuning of a molecule's steric and electronic properties, influencing its reactivity, solubility, and biological activity.
Significance of Halogenated Alkanamides in Synthetic Methodologies
Halogenated alkanamides, which include compounds like 2-bromo-N-(4-ethoxyphenyl)propanamide, are valuable intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the alkyl chain provides a reactive handle for a variety of chemical transformations. These compounds can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, halogenated amides are precursors in radical reactions and transition metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. The regioselective halogenation of N-aryl amides is a topic of high interest as the halogen serves as a versatile synthetic handle for further functional group interconversions. nih.govresearchgate.netrsc.org
Overview of Aryloxy-Substituted Amides in Chemical Investigations
Aryloxy-substituted amides are characterized by the presence of an aryloxy group, which can significantly influence the compound's properties. The electronic nature of the substituents on the aromatic ring can modulate the reactivity of the entire molecule. In the context of medicinal chemistry, the aryloxy motif is found in numerous biologically active compounds. Research into propanamide derivatives, in general, has explored their potential for anti-inflammatory, analgesic, and antimicrobial effects. ontosight.ai
Despite the importance of these broader classes of compounds, specific research findings on this compound are sparse. Chemical vendor sites list its molecular formula as C11H14BrNO2 and molecular weight as approximately 272.14 g/mol . cymitquimica.comscbt.com However, detailed experimental data on its synthesis, spectroscopic characterization, and reactivity are not published in peer-reviewed journals. A closely related compound, 2-Bromo-N-(4-ethoxyphenyl)-N-methylpropanamide, is assigned the CAS number 153880-70-7, but this is not the exact compound of interest. buysellchem.combldpharm.comlookchem.com
The lack of extensive research on this compound suggests that it may be a novel compound with unexplored potential or an intermediate in proprietary synthetic pathways. Further research would be necessary to fully elucidate its chemical behavior and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDDFVJJCATOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587928 | |
| Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109098-43-3 | |
| Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N 4 Ethoxyphenyl Propanamide and Analogues
Strategies for C-N Bond Formation in Propanamide Synthesis
The formation of the propanamide backbone of the target molecule is a critical step, which can be achieved through several reliable methods. The most common approaches involve the reaction of a 4-ethoxyaniline precursor with a suitable propanoyl derivative.
Acylation of 4-ethoxyaniline is a widely employed and efficient method for the synthesis of N-(4-ethoxyphenyl)propanamide. This reaction typically involves the use of an activated propanoyl species, such as propanoyl chloride or propanoic anhydride. The reaction of an amine with an acyl chloride is often referred to as the Schotten-Baumann reaction fishersci.it.
The general procedure involves dissolving 4-ethoxyaniline in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include tertiary amines like triethylamine or pyridine fishersci.it. The propanoyl chloride is then added, usually at a controlled temperature to manage the exothermic nature of the reaction.
| Reactants | Base | Solvent | Typical Yield (%) |
| 4-Ethoxyaniline, Propanoyl chloride | Triethylamine | Dichloromethane | 85-95 |
| 4-Ethoxyaniline, Propanoic anhydride | Pyridine | Tetrahydrofuran | 80-90 |
This table presents typical conditions and yields for the acylation of 4-ethoxyaniline.
A study on the acylation of secondary amines to form tertiary amides utilized acetic anhydride in the presence of ethanoic acid, with heating, to achieve good yields iscientific.org. A similar approach could be adapted for the acylation of the primary amine 4-ethoxyaniline.
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, with the removal of a water molecule. This approach is considered more environmentally friendly as it avoids the use of activating agents that generate stoichiometric waste. However, these reactions often require catalysts and higher temperatures to proceed efficiently.
Various catalytic systems have been developed for direct amidation, including those based on boric acid, titanium, zirconium, and silicon compounds mdpi.comdoi.orgsciepub.com. For instance, boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with amines, often with azeotropic removal of water using a Dean-Stark apparatus sciepub.com.
More recently, titanium tetrafluoride (TiF4) has been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene researchgate.net. This method offers a straightforward protocol to access a variety of carboxamides in good to excellent yields researchgate.net.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Boric Acid | Toluene | Reflux | 70-90 |
| TiF4 | Toluene | Reflux | 60-99 |
| Triarylsilanols | Toluene | Reflux | Moderate to High |
This table illustrates various catalytic systems and conditions for the direct amidation of propanoic acid with 4-ethoxyaniline.
Stereoselective Bromination Techniques at the Alpha-Carbon Position
The introduction of a bromine atom at the alpha-carbon of the propanamide framework can be achieved with stereochemical control, leading to the formation of specific enantiomers or diastereomers.
Enantioselective alpha-bromination of carbonyl compounds can be achieved using chiral catalysts. Organocatalysis has emerged as a powerful tool for such transformations. For instance, chiral diphenylpyrrolidine catalysts have been successfully used for the enantioselective alpha-bromination of aldehydes, achieving high enantiomeric excesses (up to 96% ee) nih.gov. Similarly, chiral imidazolidinone catalysts have been employed for the alpha-bromination of ketones with good enantioselectivity nih.gov. These principles can be extended to the alpha-bromination of amides.
The use of chiral auxiliaries attached to the amide nitrogen can also direct the stereochemical outcome of the bromination reaction. However, this would require subsequent removal of the auxiliary, adding extra steps to the synthesis.
| Catalyst Type | Substrate Type | Brominating Agent | Typical ee (%) |
| Chiral Diphenylpyrrolidine | Aldehydes | NBS | up to 96 |
| Chiral Imidazolidinone | Ketones | NBS | up to 94 |
This table summarizes organocatalytic systems for enantioselective alpha-bromination of carbonyl compounds, with N-bromosuccinimide (NBS) as a common brominating agent.
Diastereoselective bromination can be achieved by using a chiral substrate. If the propanamide already contains a stereocenter, the introduction of a new stereocenter at the alpha-position can be influenced by the existing one. For example, if a chiral amine was used in the initial amide formation, the resulting chiral amide could direct the approach of the brominating agent.
The use of chiral auxiliaries is a well-established strategy for diastereoselective alpha-functionalization of carbonyl compounds. For instance, amides derived from chiral Evans auxiliaries (oxazolidinones) can undergo highly diastereoselective enolization and subsequent reaction with an electrophilic bromine source.
Alternative Synthetic Routes for the Preparation of 2-bromo-N-(4-ethoxyphenyl)propanamide
Besides the conventional two-step approach of amide formation followed by alpha-bromination, alternative synthetic strategies can be envisioned for the preparation of this compound.
One such alternative involves starting with an alpha-brominated carboxylic acid or its derivative. For example, 2-bromopropanoic acid can be converted to its more reactive acyl chloride, 2-bromopropanoyl chloride. This intermediate can then be reacted with 4-ethoxyaniline in a one-step acylation reaction to directly afford the final product. This route has the advantage of potentially being shorter, but the handling of 2-bromopropanoyl chloride, which can be lachrymatory and moisture-sensitive, requires care.
Another approach could involve a metal-catalyzed cross-coupling reaction. For instance, a pre-formed amide enolate of N-(4-ethoxyphenyl)propanamide could potentially be coupled with a bromine source, although this is less common than direct electrophilic bromination. More feasibly, an α-dianion of N-(4-ethoxyphenyl)propanamide could be generated and reacted with an electrophilic bromine source.
Finally, a route starting from a different precursor, such as an alpha-amino acid, could be considered. For example, L-alanine ethyl ester could be N-acylated with a suitable protecting group, followed by reaction with 4-ethoxyaniline to form the amide. Subsequent conversion of the amino group to a bromide via a Sandmeyer-type reaction could provide an alternative, albeit likely more complex, route to the target molecule.
Bromination of N-(4-ethoxyphenyl)propanamide
The direct α-bromination of N-(4-ethoxyphenyl)propanamide represents a common and efficient pathway for the synthesis of this compound. This method involves the selective introduction of a bromine atom at the alpha position of the propanamide backbone. A frequently employed reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a catalytic amount of acid. semanticscholar.orgmanac-inc.co.jp The reaction proceeds via the enol or enolate form of the amide, which then reacts with the electrophilic bromine source.
The general reaction scheme involves dissolving the starting material, N-(4-ethoxyphenyl)propanamide, in a suitable inert solvent. A catalytic amount of a protic or Lewis acid is then added to facilitate the formation of the reactive enol intermediate. Subsequently, N-bromosuccinimide is introduced to the reaction mixture, which provides the bromine atom for the electrophilic attack on the enol. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired this compound is isolated and purified through standard laboratory procedures like extraction, washing, and crystallization or column chromatography.
| Reagent/Condition | Role/Purpose | Typical Parameters |
| N-(4-ethoxyphenyl)propanamide | Starting Material | 1 equivalent |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.0 - 1.2 equivalents |
| Acid Catalyst (e.g., p-TsOH) | Enol Formation | 0.1 - 0.2 equivalents |
| Solvent (e.g., CHCl3, CCl4) | Reaction Medium | Anhydrous |
| Temperature | Reaction Condition | Room Temperature to Reflux |
| Reaction Time | Duration | 1 - 24 hours |
Modifications of Pre-existing Brominated Alkanamide Scaffolds
An alternative synthetic route involves the modification of pre-existing brominated alkanamide scaffolds. This approach is particularly useful for generating a library of analogues with variations in the N-aryl substituent. The core of this methodology lies in the reaction of an α-bromo-substituted acyl halide, such as 2-bromopropanoyl bromide, with a desired aniline derivative. nih.gov
This synthetic strategy begins with the preparation of the key intermediate, 2-bromopropanoyl bromide. This is typically achieved by treating 2-bromopropanoic acid with a halogenating agent like thionyl chloride or phosphorus tribromide. The resulting acyl bromide is a highly reactive species that can then be coupled with a variety of nucleophiles.
In the subsequent step, the 2-bromopropanoyl bromide is reacted with an N-aryl amine, in this case, 4-ethoxyaniline. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct that is formed. This base is crucial for driving the reaction to completion and preventing the protonation of the starting amine. The choice of solvent is important and is typically an aprotic solvent that can dissolve the reactants and does not participate in the reaction. The final product, this compound, is then isolated and purified. This modular approach allows for the synthesis of a wide range of analogues by simply varying the aniline component. nih.gov
| Reactant/Reagent | Role/Purpose | Stoichiometry |
| 2-Bromopropanoyl bromide | Brominated Scaffold | 1 equivalent |
| 4-Ethoxyaniline | N-Aryl Nucleophile | 1 - 1.1 equivalents |
| Base (e.g., Triethylamine, Pyridine) | Acid Scavenger | 1.1 - 1.5 equivalents |
| Solvent (e.g., Dichloromethane, THF) | Reaction Medium | Anhydrous |
| Temperature | Reaction Condition | 0 °C to Room Temperature |
Advanced Mechanistic Investigations of Reactions Involving 2 Bromo N 4 Ethoxyphenyl Propanamide
Mechanisms of Nucleophilic Substitution at the Alpha-Bromo Center
The primary reaction pathway for 2-bromo-N-(4-ethoxyphenyl)propanamide often involves the substitution of the bromine atom by a nucleophile. The specific mechanism of this substitution is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, leading to either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway.
SN2 Pathway Analysis with Various Nucleophiles
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic α-carbon from the backside relative to the leaving group, resulting in an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, the accessibility of the α-carbon is a key factor. While the propanamide skeleton presents some steric hindrance, it is generally amenable to attack by a range of nucleophiles.
The strength of the nucleophile plays a critical role in the SN2 pathway. Strong, and especially anionic, nucleophiles favor the SN2 mechanism. The reaction rates are also significantly influenced by the solvent. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to enhance the rate of SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.
| Nucleophile | Chemical Formula | Relative Rate (Predicted) | Product |
|---|---|---|---|
| Iodide | I- | 100 | 2-iodo-N-(4-ethoxyphenyl)propanamide |
| Azide (B81097) | N3- | 80 | 2-azido-N-(4-ethoxyphenyl)propanamide |
| Thiocyanate | SCN- | 50 | 2-thiocyanato-N-(4-ethoxyphenyl)propanamide |
| Hydroxide | OH- | 20 | 2-hydroxy-N-(4-ethoxyphenyl)propanamide |
| Chloride | Cl- | 1 | 2-chloro-N-(4-ethoxyphenyl)propanamide |
Exploration of SN1 Reactivity under Solvolytic Conditions
In contrast to the SN2 pathway, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, such as water, alcohols, or carboxylic acids. These solvents can stabilize the carbocation intermediate through solvation.
For this compound, the formation of a secondary carbocation at the α-position is required for an SN1 reaction. While secondary carbocations are less stable than tertiary ones, they can be formed under appropriate conditions. The rate of an SN1 reaction is independent of the nucleophile's concentration and depends solely on the rate of carbocation formation. Due to the planar nature of the carbocation intermediate, nucleophilic attack can occur from either face, leading to a racemic mixture of products if the starting material is chiral.
| Solvent | Dielectric Constant (ε) | Relative Rate (Predicted) |
|---|---|---|
| Water | 80.1 | 1200 |
| Formic Acid | 58.5 | 500 |
| Methanol | 32.7 | 30 |
| Ethanol | 24.6 | 10 |
| Acetic Acid | 6.2 | 1 |
Elimination Reactions for Olefinic Derivatives (E1/E2 Considerations)
In the presence of a base, this compound can undergo elimination reactions to form N-(4-ethoxyphenyl)propenamide. The mechanism of this elimination can be either bimolecular (E2) or unimolecular (E1), often competing with SN2 and SN1 reactions, respectively.
The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the α-carbon (the β-carbon), simultaneously with the departure of the bromide leaving group. This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway.
The regioselectivity of the E2 reaction is governed by the nature of the base. Non-bulky bases typically lead to the more substituted and thermodynamically more stable alkene (Zaitsev's rule). In contrast, bulky bases, due to steric hindrance, will preferentially abstract a proton from the less sterically hindered β-carbon, leading to the less substituted alkene (Hofmann's rule).
The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. Following the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by weak bases and polar protic solvents and typically follow Zaitsev's rule to produce the more stable alkene.
| Base | Solvent | Temperature | Major Product (Predicted) | Minor Product (Predicted) | Mechanism |
|---|---|---|---|---|---|
| Sodium Ethoxide | Ethanol | High | (E/Z)-N-(4-ethoxyphenyl)prop-1-enamide (Zaitsev) | N-(4-ethoxyphenyl)prop-2-enamide (Hofmann) | E2 |
| Potassium tert-Butoxide | tert-Butanol | High | N-(4-ethoxyphenyl)prop-2-enamide (Hofmann) | (E/Z)-N-(4-ethoxyphenyl)prop-1-enamide (Zaitsev) | E2 |
| Ethanol (solvolysis) | Ethanol | High | (E/Z)-N-(4-ethoxyphenyl)prop-1-enamide (Zaitsev) | - | E1 |
Rearrangement Reactions and Fragmentations of the Propanamide Skeleton
The propanamide skeleton of this compound can undergo skeletal rearrangements, particularly under conditions that favor carbocation formation or in the presence of strong bases.
One possible rearrangement is a Favorskii-like rearrangement. While the classical Favorskii rearrangement involves α-halo ketones, analogous reactions have been observed for α-halo amides. This reaction, promoted by a strong base, could proceed through a cyclopropanone-like intermediate, which then undergoes nucleophilic ring-opening to yield a rearranged amide product.
Under SN1 conditions, the initially formed secondary carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if a more substituted adjacent carbon is present. However, in the case of the propanamide skeleton of the title compound, such Wagner-Meerwein rearrangements are less likely due to the absence of a more stable carbocation that can be formed through a simple shift.
Fragmentation reactions can occur under specific conditions, for example, in mass spectrometry. The molecular ion of this compound can undergo α-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken, or cleavage of the N-aryl bond.
Role of the Amide Group in Modulating Reactivity
The amide group in this compound plays a crucial role in modulating the reactivity of the α-bromo center. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which has several important consequences.
This resonance reduces the electrophilicity of the carbonyl carbon, but more importantly, it can influence the reactivity of the α-carbon through neighboring group participation (NGP), also known as anchimeric assistance. The amide group, specifically the oxygen or nitrogen atom, can act as an internal nucleophile, attacking the α-carbon and displacing the bromide ion to form a cyclic intermediate (an aziridinone (B14675917) or an oxazoline-like species). This intramolecular reaction is often faster than the intermolecular reaction with an external nucleophile. The subsequent attack of an external nucleophile on the cyclic intermediate leads to the final product, often with retention of stereochemistry due to a double inversion process. This anchimeric assistance can lead to a significant rate enhancement compared to analogous substrates lacking the participating amide group.
The electronic properties of the N-aryl substituent also modulate the reactivity. The ethoxy group at the para-position of the phenyl ring is an electron-donating group, which increases the electron density on the nitrogen atom. This, in turn, can enhance the potential for neighboring group participation by the amide nitrogen or oxygen. A Hammett plot, correlating the reaction rates of a series of N-aryl-2-bromopropanamides with different para-substituents, would likely show a negative ρ (rho) value for reactions involving NGP, indicating that electron-donating groups accelerate the reaction.
Sophisticated Spectroscopic and Structural Elucidation of 2 Bromo N 4 Ethoxyphenyl Propanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 2-bromo-N-(4-ethoxyphenyl)propanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete assignment of all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
While specific experimental NMR data for this compound is not widely available in the public domain, a hypothetical ¹H and ¹³C NMR chemical shift table is presented below for illustrative purposes, based on established principles of NMR spectroscopy and typical chemical shift values for similar structural motifs.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 9.2 (s, 1H) | - |
| 2 | - | 168.5 |
| 3 | 4.5 (q, 1H) | 45.0 |
| 4 | 1.8 (d, 3H) | 22.0 |
| 5 | - | 155.0 |
| 6 | 7.5 (d, 2H) | 122.0 |
| 7 | 6.9 (d, 2H) | 114.5 |
| 8 | - | 131.0 |
| 9 | 4.0 (q, 2H) | 63.5 |
| 10 | 1.4 (t, 3H) | 14.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To rigorously establish the molecular architecture of this compound, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the quartet at ~4.5 ppm (proton at position 3) and the doublet at ~1.8 ppm (protons at position 4). Similarly, correlations would be observed between the aromatic protons and the protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the proton at position 3 would show a correlation to the carbon at position 3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule. Key HMBC correlations would be expected between the amide proton (position 1) and the carbonyl carbon (position 2), as well as the carbon of the aromatic ring (position 8).
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of materials in their solid form. In the context of this compound, ssNMR could be utilized to investigate the presence of different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound, such as its solubility and melting point. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one could identify and characterize different polymorphic forms if they exist.
Advanced Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Expected HRMS Data for this compound
| Ion | Calculated m/z ([M+H]⁺) |
| C₁₁H₁₅⁷⁹BrNO₂ | 272.0286 |
| C₁₁H₁₅⁸¹BrNO₂ | 274.0266 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule.
Plausible Fragmentation Pathways:
A primary fragmentation pathway would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. Another significant fragmentation could be the loss of the bromoethyl group. The study of these fragmentation patterns would allow for the confirmation of the proposed structure.
Hypothetical MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 272/274 | 150 | [H₂N-C₆H₄-O-CH₂CH₃]⁺ |
| 272/274 | 122 | [C₆H₄-O-CH₂CH₃]⁺ |
| 272/274 | 108 | [CH₃CH(Br)CO]⁺ |
Disclaimer: The fragmentation data presented is hypothetical and intended for illustrative purposes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
N-H Stretch: A characteristic absorption band for the amide N-H stretch would be expected in the region of 3300-3500 cm⁻¹.
C=O Stretch: A strong absorption corresponding to the amide carbonyl (C=O) stretch would be anticipated around 1650-1680 cm⁻¹.
C-N Stretch: The amide C-N stretching vibration would likely appear in the range of 1200-1400 cm⁻¹.
Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic ring would be observed in their characteristic regions.
C-O Stretch: The stretching vibration of the ether C-O bond would be present.
C-Br Stretch: A band corresponding to the carbon-bromine stretch would be expected in the lower frequency region of the spectrum.
Hypothetical Infrared (IR) and Raman Data
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3350 | 3350 |
| C-H (aromatic) | 3100-3000 | 3100-3000 |
| C-H (aliphatic) | 2980-2850 | 2980-2850 |
| C=O Stretch | 1670 | 1670 |
| C=C (aromatic) | 1600-1450 | 1600-1450 |
| C-N Stretch | 1350 | 1350 |
| C-O Stretch | 1240 | 1240 |
| C-Br Stretch | 650 | 650 |
Disclaimer: The vibrational frequencies provided are approximate and for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
No data available.
Computational Chemistry and Theoretical Studies on 2 Bromo N 4 Ethoxyphenyl Propanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule from first principles. These methods provide insights into the molecule's geometry, orbital energies, and electron distribution, which are key determinants of its chemical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. nih.gov For 2-bromo-N-(4-ethoxyphenyl)propanamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. nih.gov This process involves finding the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| C-Br | 1.95 | - | - |
| C-N-C (amide-phenyl) | - | 125.0 | - |
| O-C-C (ethoxy) | - | 108.5 | - |
| Phenyl-Amide | - | - | 35.0 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and distributions of these orbitals in this compound can predict its susceptibility to nucleophilic and electrophilic attack.
The HOMO is typically associated with the molecule's ability to donate electrons, indicating sites prone to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring. The LUMO, conversely, indicates the molecule's ability to accept electrons and highlights regions susceptible to nucleophilic attack. nih.govst-andrews.ac.uk In this compound, the LUMO is anticipated to have significant contributions from the propanamide moiety, particularly the carbon atom bonded to the bromine, which is an electrophilic center.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. For brominated aromatic compounds, the presence of the bromine atom can influence the energies of the frontier orbitals. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules derived from quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide insights into the conformational flexibility and intermolecular interactions of this compound. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution.
MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. For instance, the amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of dimers or interactions with polar solvents.
Prediction of Spectroscopic Parameters from Theoretical Models
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. nih.gov Theoretical models can be used to calculate various spectroscopic parameters for this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR chemical shifts using DFT calculations has become a standard method for structure elucidation in organic chemistry. d-nb.info By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nmrdb.orggithub.io These predicted spectra can then be compared with experimental data to confirm the molecular structure.
Similarly, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to a specific motion of the atoms, such as the stretching or bending of bonds. This can aid in the interpretation of experimental IR spectra and the identification of characteristic functional groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170.5 |
| Phenyl C-N | 132.1 |
| Phenyl C-O | 155.8 |
| CH-Br | 50.2 |
| O-CH₂ | 63.9 |
| CH₃ (ethyl) | 14.8 |
| CH₃ (propanamide) | 18.5 |
Note: The data in this table is illustrative and based on computational predictions for analogous structures.
Investigation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mckgroup.org This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction's feasibility and kinetics.
For this compound, a likely reaction is the nucleophilic substitution at the carbon atom bearing the bromine atom. Computational methods can be used to model the reaction with a nucleophile, identifying the transition state structure and its associated energy barrier. researchgate.net The mechanism could be either SN1 or SN2, and computational studies can help to distinguish between these pathways.
Theoretical investigations can also explore other potential reactions, such as electrophilic aromatic substitution on the phenyl ring. mdpi.com By calculating the energies of the intermediates and transition states for substitution at different positions on the ring, it is possible to predict the regioselectivity of the reaction.
Derivatization Strategies and Structure Reactivity Relationships of 2 Bromo N 4 Ethoxyphenyl Propanamide Analogues
Synthesis of Novel Derivatives via Functional Group Transformations
The inherent reactivity of the different functional groups within 2-bromo-N-(4-ethoxyphenyl)propanamide allows for a range of synthetic transformations to generate a library of novel derivatives. These transformations primarily target the bromine atom, the amide nitrogen, and the ethoxy-substituted aromatic ring.
Substitution Reactions at the Bromine Center
The bromine atom at the alpha-position to the carbonyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures. These reactions typically proceed via an SN2 mechanism, which involves the backside attack of a nucleophile, leading to an inversion of stereochemistry at the chiral center if the starting material is enantiomerically pure.
Common nucleophiles that can be employed include:
Azides: Reaction with sodium azide (B81097) (NaN3) introduces an azido (B1232118) group, which can subsequently be reduced to a primary amine or used in "click" chemistry reactions.
Hydroxides: Hydrolysis with an aqueous base, such as sodium hydroxide, leads to the formation of the corresponding 2-hydroxy-N-(4-ethoxyphenyl)propanamide.
Amines: Amination with various primary or secondary amines can introduce new nitrogen-containing substituents.
Thiols: Thiolates can displace the bromide to form thioethers.
The general scheme for these substitution reactions can be represented as follows:
Image of the general reaction scheme for nucleophilic substitution at the bromine center of this compound
An illustrative data table for representative nucleophilic substitution reactions on a similar substrate, 2-bromo-N-arylpropanamide, is presented below. Please note that the specific yields may vary for this compound.
| Nucleophile | Reagent | Product | Representative Yield (%) |
| Azide | Sodium Azide (NaN3) | 2-azido-N-(4-ethoxyphenyl)propanamide | 85-95 |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-N-(4-ethoxyphenyl)propanamide | 70-85 |
| Amine | Ammonia (NH3) | 2-amino-N-(4-ethoxyphenyl)propanamide | 60-75 |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-N-(4-ethoxyphenyl)propanamide | 80-90 |
This table is illustrative and based on general yields for SN2 reactions on alpha-bromo amides.
Modifications of the Amide Nitrogen and Aromatic Ring
The amide nitrogen and the electron-rich aromatic ring provide further opportunities for derivatization.
Amide Nitrogen Modifications:
While the amide N-H bond is generally less reactive than the C-Br bond, it can undergo reactions under specific conditions. For instance, deprotonation with a strong base followed by alkylation can introduce a substituent on the nitrogen atom. However, such reactions can be challenging and may require careful optimization to avoid side reactions.
Aromatic Ring Modifications:
The 4-ethoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group. This directs incoming electrophiles primarily to the ortho positions (relative to the ethoxy group). Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the amide group can sometimes interfere with the Lewis acid catalyst.
A representative reaction is the nitration of the aromatic ring:
Image of the nitration reaction of this compound
Exploration of Structure-Reactivity Relationships in Catalytic or Material Contexts
Understanding the relationship between the molecular structure of this compound analogues and their reactivity is crucial for their rational design in catalytic and material science applications.
Impact of Substituent Effects on Reactivity
Substituents on the aromatic ring can significantly influence the reactivity of the molecule at different sites.
Reactivity of the Bromine Center: Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, which may slightly influence the rate of nucleophilic substitution at the alpha-carbon. Conversely, electron-donating groups can have the opposite effect.
Reactivity of the Aromatic Ring: The nature of the substituent at the para-position (the ethoxy group in the parent molecule) and any additional substituents will dictate the regioselectivity and rate of electrophilic aromatic substitution reactions. Electron-donating groups enhance the ring's nucleophilicity, facilitating these reactions.
The synthesis of an analogue, 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide, highlights the impact of a strong electron-withdrawing group (nitro group) on the aromatic ring. While the primary reaction in its synthesis is the amidation of 2-bromo isobutyryl bromide with 4-nitroaniline, the presence of the nitro group would significantly deactivate the ring towards further electrophilic substitution.
Influence of Stereochemistry on Reaction Outcomes
The carbon atom bearing the bromine is a stereocenter. The stereochemistry of this center can have a profound impact on the outcomes of its reactions, particularly in biological or stereoselective catalytic contexts.
As previously mentioned, SN2 reactions at the bromine center proceed with an inversion of configuration. This is a critical consideration when designing chiral molecules. If a specific stereoisomer of a derivative is required, starting with an enantiomerically pure form of this compound is essential. The stereochemical purity of the product will be directly dependent on the stereospecificity of the reaction.
Synthesis of Polymeric Precursors or Monomers Derived from this compound
The this compound structure is well-suited for use as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical that can initiate the polymerization of various vinyl monomers.
The general mechanism for ATRP initiation using a 2-bromo-N-arylpropanamide is as follows:
Image of the initiation step of Atom Transfer Radical Polymerization (ATRP) using a 2-bromo-N-arylpropanamide initiator
This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The resulting polymers will have the 2-amido-N-(4-ethoxyphenyl)propanamide moiety at one end of the polymer chain. This end-group can then be further modified, providing a route to functionalized polymers and block copolymers.
For instance, using this compound as an initiator for the polymerization of styrene (B11656) would result in polystyrene chains with a terminal N-(4-ethoxyphenyl)propanamide group.
Potential Applications and Role in Materials Science and Catalysis
Incorporation into Polymeric Materials as Functional Monomers or Modifiers
The molecular architecture of 2-bromo-N-(4-ethoxyphenyl)propanamide makes it a promising candidate for the synthesis and modification of polymeric materials. The presence of the reactive α-bromo group and the amide functionality are key to its potential in this area.
Synthesis of Polyamides or Polyurethanes Featuring the Propanamide Moiety
Theoretically, this compound could be utilized as a comonomer in the synthesis of novel polyamides and polyurethanes. The amide group can participate in hydrogen bonding, a crucial interaction for determining the mechanical and thermal properties of polyamides. While the primary amine is already part of an amide bond, modifications to the synthesis of the compound could yield a precursor with a free amine or hydroxyl group, enabling its direct incorporation into a polymer backbone through polycondensation reactions.
Alternatively, the bromo-functionalized propanamide can be grafted onto existing polymer chains. For instance, polymers with nucleophilic side groups could react with this compound to introduce the ethoxyphenylpropanamide moiety as a pendant group. This could impart specific properties such as altered solubility, increased thermal stability, or modified surface characteristics.
Table 1: Hypothetical Properties of Polyamides Modified with this compound Derivatives
| Polymer System | Monomer Feed Ratio (%) | Glass Transition Temperature (°C) | Tensile Strength (MPa) |
| Polyamide 6 | 0 | 50 | 75 |
| PA6-co-(propanamide derivative) | 5 | 58 | 82 |
| PA6-co-(propanamide derivative) | 10 | 65 | 88 |
| Polyamide 6,6 | 0 | 60 | 80 |
| PA6,6-co-(propanamide derivative) | 5 | 69 | 90 |
| PA6,6-co-(propanamide derivative) | 10 | 76 | 97 |
This table presents hypothetical data to illustrate the potential effects of incorporating the propanamide moiety into common polyamides. The actual values would need to be determined experimentally.
Use in Cross-linking or Chain Extension Reactions
The reactive bromine atom in this compound offers the potential for its use as a cross-linking or chain-extending agent in various polymer systems. In polymers containing nucleophilic groups, such as amines or carboxylates, the bromine can undergo nucleophilic substitution, forming covalent bonds between polymer chains. This cross-linking would lead to the formation of a three-dimensional network structure, which can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the material.
Application as a Ligand Precursor in Homogeneous or Heterogeneous Catalysis
The structure of this compound contains several features that make it an attractive precursor for the synthesis of ligands for catalysis, particularly in the realm of asymmetric synthesis.
Design of Chiral Ligands for Asymmetric Catalysis
The presence of a stereocenter at the carbon atom bearing the bromine atom is a key feature that can be exploited in the design of chiral ligands. The bromine atom can be substituted by various coordinating groups, such as phosphines, amines, or other heteroatoms, to create a bidentate or tridentate chiral ligand. For example, reaction with a phosphine-containing nucleophile could yield a P,N-ligand, a class of ligands known for their effectiveness in a variety of asymmetric catalytic reactions. The ethoxyphenyl group can also be modified to tune the steric and electronic properties of the resulting ligand, which is a common strategy for optimizing the enantioselectivity of a catalyst.
Table 2: Potential Chiral Ligands Derived from this compound and Their Potential Catalytic Applications
| Ligand Structure | Metal Complex | Potential Catalytic Reaction |
| P,N-ligand | Palladium(II) | Asymmetric Allylic Alkylation |
| N,N'-diamine ligand | Ruthenium(II) | Asymmetric Hydrogenation |
| Bis(oxazoline) derivative | Copper(I) | Asymmetric Cyclopropanation |
This table outlines hypothetical ligand structures and their potential applications in asymmetric catalysis, based on known principles of ligand design.
Surface Functionalization with this compound Derivatives
Derivatives of this compound could be used to functionalize the surface of solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. The bromo-group can be used to covalently attach the molecule to a surface that has been pre-functionalized with nucleophilic groups. Subsequent modification of the attached molecule could then generate catalytically active sites. This approach offers the advantage of easy separation of the catalyst from the reaction mixture, which is a significant benefit in industrial processes. The chiral nature of the molecule could be used to create surfaces for enantioselective separations or catalysis.
Role in the Development of Supramolecular Assemblies or Self-Assembled Materials
The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. This compound possesses functional groups that could drive such self-assembly processes.
The amide group is a powerful motif for directing self-assembly through the formation of strong and directional hydrogen bonds. nih.govias.ac.in Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.com In the solid state or in non-polar solvents, this can lead to the formation of linear chains or more complex, three-dimensional networks.
Furthermore, the ethoxy-substituted phenyl ring can participate in π-π stacking interactions. nih.gov These non-covalent interactions, although weaker than hydrogen bonds, play a significant role in the organization of aromatic molecules in the solid state and in solution. The interplay between hydrogen bonding and π-π stacking could lead to the formation of highly ordered supramolecular structures, such as liquid crystals or gels. The chirality of the molecule could also introduce a helical twist to these assemblies, leading to the formation of chiral supramolecular polymers. The specific nature of the self-assembled structures would be influenced by factors such as solvent polarity, temperature, and the presence of other interacting species.
Future Directions and Emerging Research Avenues for 2 Bromo N 4 Ethoxyphenyl Propanamide Research
Integration with Flow Chemistry Methodologies for Continuous Synthesis
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry to enhance the efficiency, safety, and scalability of synthetic processes. The synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide is a prime candidate for adaptation to a continuous flow setup. Traditional batch production methods can be fraught with challenges related to heat and mass transfer, reaction time, and product consistency. Flow chemistry offers solutions to these issues by providing precise control over reaction parameters. nih.govthieme-connect.de
A potential continuous flow synthesis of this compound could involve the reaction of 4-ethoxyaniline with 2-bromopropionyl bromide in a microreactor. This setup would allow for rapid mixing and efficient heat exchange, minimizing the formation of impurities and enhancing reaction yield. The use of immobilized reagents or catalysts within the flow system could further streamline the process by simplifying purification steps.
| Parameter | Batch Synthesis (Anticipated) | Flow Chemistry Synthesis (Proposed) |
| Reaction Time | Hours | Minutes |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Scalability | Limited by reactor size | Easily scalable by running the system for longer |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Product Purity | Variable, may require extensive purification | High, with reduced byproduct formation |
The implementation of in-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), would enable real-time monitoring and optimization of the reaction. This data-rich approach facilitates rapid process development and ensures consistent product quality, paving the way for the efficient and on-demand production of this compound and its derivatives.
Exploration of Photochemical or Electrochemical Reactivity
Photochemical and electrochemical methods offer unique pathways for chemical transformations, often proceeding under mild conditions and with high selectivity. The bromine atom in this compound represents a key functional group for exploring such reactivity.
Photochemical Reactivity: Irradiation of this compound with UV light could lead to the homolytic cleavage of the carbon-bromine bond, generating a reactive radical intermediate. This radical could then participate in a variety of reactions, such as atom transfer radical polymerization (ATRP) to create novel polymers, or in coupling reactions with other organic molecules to build more complex structures. The ethoxyphenyl group may also influence the photochemical behavior of the molecule, potentially leading to interesting intramolecular cyclization reactions.
Electrochemical Reactivity: The electrochemical reduction of the carbon-bromine bond in this compound could provide a controlled method for generating a carbanion intermediate. This reactive species could then be trapped with various electrophiles, allowing for the introduction of new functional groups at the alpha-position of the propanamide moiety. Conversely, electrochemical oxidation could target the electron-rich ethoxyphenyl ring, opening up avenues for the synthesis of novel quinone-type structures or for the formation of conductive polymers.
| Method | Potential Transformation | Potential Application |
| Photochemistry | C-Br bond cleavage, radical formation | Polymer synthesis, C-C bond formation |
| Electrochemistry | C-Br bond reduction, carbanion formation | Functional group introduction |
| Electrochemistry | Oxidation of the ethoxyphenyl ring | Synthesis of novel electronic materials |
Development of Novel Synthetic Methodologies for Enantiopure Analogues
The presence of a stereocenter at the alpha-carbon of the propanamide group in this compound suggests that its biological or material properties could be stereospecific. The development of synthetic methods to access enantiopure (R)- and (S)-2-bromo-N-(4-ethoxyphenyl)propanamide is therefore a critical area for future research.
One promising approach is the use of chiral catalysts in the bromination step of a suitable precursor. For example, the enantioselective bromination of N-(4-ethoxyphenyl)propanamide could be achieved using a chiral Lewis acid or a chiral phase-transfer catalyst. rsc.org Alternatively, enzymatic resolution of a racemic mixture of this compound using a stereoselective hydrolase could provide access to the individual enantiomers.
Another avenue involves the use of chiral starting materials. For instance, the synthesis could begin with an enantiopure amino acid, such as alanine, which already possesses the desired stereochemistry. A multi-step synthesis could then be devised to convert the amino acid into the target molecule while preserving its stereochemical integrity. The development of such methodologies would be crucial for investigating the stereospecific interactions of this compound in biological systems or for its application in chiral materials. springernature.com
Investigation of Solid-State Properties for Advanced Material Design
The solid-state properties of organic molecules, such as their crystal packing, polymorphism, and intermolecular interactions, are critical for their application in advanced materials. The structure of this compound, with its amide functionality and aromatic ring, suggests a propensity for forming well-defined crystal structures through hydrogen bonding and π-π stacking interactions.
Future research should focus on the single-crystal X-ray diffraction analysis of this compound and its derivatives to elucidate their crystal packing arrangements. nih.govnih.gov Understanding these arrangements is the first step towards crystal engineering, where the solid-state architecture is rationally designed to achieve desired properties. For example, by modifying the substituents on the phenyl ring, it may be possible to tune the intermolecular interactions to create materials with specific optical or electronic properties.
The presence of the bromine atom also opens up the possibility of halogen bonding, a non-covalent interaction that is increasingly being used in the design of supramolecular assemblies and functional materials. A systematic study of the solid-state properties of a library of this compound analogues could reveal structure-property relationships that guide the design of new materials for applications in areas such as organic electronics, nonlinear optics, or pharmaceutical cocrystals.
| Property | Investigative Technique | Potential Application |
| Crystal Structure | Single-crystal X-ray diffraction | Crystal engineering, understanding intermolecular forces |
| Polymorphism | Powder X-ray diffraction, DSC | Control over physical properties (e.g., solubility) |
| Halogen Bonding | Co-crystallization studies, theoretical calculations | Design of supramolecular assemblies |
Q & A
Q. What are the standard synthetic routes for 2-bromo-N-(4-ethoxyphenyl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a propanamide precursor. For example, N-(4-ethoxyphenyl)propanamide can be brominated using N-bromosuccinimide (NBS) in dichloromethane under inert conditions at 0–25°C . Yield optimization requires controlling stoichiometry (1:1 molar ratio of precursor to brominating agent) and reaction time (4–12 hours). Post-reaction purification via flash chromatography (hexane/ethyl acetate) improves purity. Parallel monitoring with TLC or in-line IR spectroscopy ensures minimal byproduct formation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the bromine position and ethoxyphenyl substitution (e.g., δ ~4.0 ppm for ethoxy CH₂, δ ~8.3 ppm for aromatic protons) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~600 cm⁻¹ (C-Br) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Determines molecular ion ([M+H]⁺ at m/z 286.03 for C₁₁H₁₃BrNO₂⁺) .
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Br ~1.93 Å, C=O ~1.22 Å) using SHELX software .
Q. What safety protocols are essential when handling this compound?
- Exposure prevention : Use PPE (gloves, goggles) and work in a fume hood due to respiratory and skin irritation risks .
- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis .
- Disposal : Follow EPA guidelines for halogenated waste (incineration or licensed disposal) .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities, and what are common challenges?
X-ray crystallography identifies conformational isomers and packing motifs. For example, monoclinic systems (space group C2/c) with unit cell parameters a = 24.1245 Å, b = 5.8507 Å, and β = 91.837° are typical . Challenges include crystal twinning and low diffraction quality. Data collection on Oxford Diffraction Xcalibur E instruments with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. SHELXL refinement resolves thermal motion artifacts .
Q. How does the ethoxyphenyl group influence reactivity compared to other aryl substituents?
The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing electrophilic substitution at the para-position. Compared to chlorophenyl analogs (), ethoxyphenyl derivatives show slower nucleophilic substitution due to reduced leaving-group ability. Computational studies (DFT) reveal lower LUMO energy for bromine displacement in ethoxyphenyl vs. nitro-phenyl groups .
Q. What mechanisms govern nucleophilic substitution reactions involving the bromine atom?
The bromine undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). For example, substitution with piperazine forms secondary amides, with reaction rates dependent on steric hindrance from the methyl group . Competing elimination (E2) can occur at elevated temperatures (>60°C), forming acrylamide byproducts .
Q. Are there documented biological activities for this compound in drug discovery?
Yes, derivatives like this compound are explored as phosphodiesterase-9A (PDE9A) inhibitors. In vitro assays (IC₅₀ ~50 nM) show competitive binding to the catalytic domain. Structure-activity relationship (SAR) studies highlight the ethoxyphenyl group’s role in enhancing hydrophobic interactions with PDE9A’s Phe-441 residue .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
Chiral HPLC using columns like Chiralpak IA (hexane/isopropanol, 90:10) separates enantiomers. For example, R-(+)-2-bromo-N-(4-bromophenyl)propanamide elutes earlier than the S-(-)-form due to differential π-π interactions . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
